molecular formula C15H12N3O3P B13739282 (2,6-dipyridin-2-ylpyridin-4-yl)phosphonic acid

(2,6-dipyridin-2-ylpyridin-4-yl)phosphonic acid

Cat. No.: B13739282
M. Wt: 313.25 g/mol
InChI Key: LGUMAQYJWISXGI-UHFFFAOYSA-N
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Description

(2,6-Dipyridin-2-ylpyridin-4-yl)phosphonic acid is a heterocyclic phosphonic acid featuring a central pyridine ring substituted at the 2- and 6-positions with pyridin-2-yl groups and a phosphonic acid moiety at the 4-position. This structure confers unique electronic and coordination properties, making it relevant for applications in catalysis, proton-conducting materials, and metal-organic frameworks (MOFs). Its rigid aromatic backbone enhances thermal stability, while the phosphonic acid group provides strong acidity and chelating capabilities .

Properties

Molecular Formula

C15H12N3O3P

Molecular Weight

313.25 g/mol

IUPAC Name

(2,6-dipyridin-2-ylpyridin-4-yl)phosphonic acid

InChI

InChI=1S/C15H12N3O3P/c19-22(20,21)11-9-14(12-5-1-3-7-16-12)18-15(10-11)13-6-2-4-8-17-13/h1-10H,(H2,19,20,21)

InChI Key

LGUMAQYJWISXGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)P(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-dipyridin-2-ylpyridin-4-yl)phosphonic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dipyridin-2-ylpyridine with a phosphonic acid derivative under controlled conditions. The reaction often requires the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like palladium or copper complexes to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dipyridin-2-ylpyridin-4-yl)phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper complexes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction can produce simpler pyridine compounds .

Scientific Research Applications

(2,6-Dipyridin-2-ylpyridin-4-yl)phosphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a

Biological Activity

(2,6-Dipyridin-2-ylpyridin-4-yl)phosphonic acid is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal and coordination chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by multiple pyridine rings and a phosphonic acid functional group, with a molecular formula of C12H12N2O3PC_{12}H_{12}N_2O_3P and a molecular weight of approximately 303.24 g/mol. Its unique structure enhances its reactivity and biological activity compared to simpler compounds.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Anti-fibrotic Properties
The compound has been investigated for its potential anti-fibrotic effects, which may help in treating fibrotic diseases. The mechanism of action is believed to involve interactions with specific molecular targets that regulate cellular pathways related to fibrosis.

2. Metal Ion Complexation
Its ability to form stable complexes with various metal ions may contribute to its biological effects. Such interactions can modulate enzyme activities and influence metabolic pathways, making it relevant in biochemical assays.

3. Inhibition of Enzymatic Activity
Phosphonic acids often mimic phosphate esters, allowing them to act as competitive inhibitors for enzymes that utilize phosphate groups. This property can be leveraged in drug design to target specific enzymes involved in disease processes .

The mechanisms through which this compound exerts its biological effects include:

  • Competitive Inhibition: The structural similarity to phosphate esters allows it to compete with natural substrates for binding sites on enzymes, potentially leading to altered enzymatic activity .
  • Metal Ion Interactions: By forming complexes with metal ions, the compound may influence various biochemical pathways, enhancing or inhibiting specific cellular responses.

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

Study FocusFindings
Anti-fibrotic Activity Demonstrated efficacy in modulating fibrotic pathways in cellular models.
Enzyme Inhibition Shown to inhibit specific enzymes involved in metabolic processes through competitive binding .
Metal Complexation Exhibits strong chelation properties that could be harnessed for therapeutic applications.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Anti-fibrotic Studies: A study investigated the compound's effect on fibroblast proliferation and collagen synthesis, suggesting a potential role in managing fibrotic diseases.
  • Enzymatic Assays: In vitro assays demonstrated that the compound could effectively inhibit key enzymes involved in metabolic disorders, indicating its potential as a therapeutic agent.

Comparison with Similar Compounds

Alkyl Phosphonic Acids

Alkyl phosphonic acids (e.g., propyl, butyl, hexyl phosphonic acids) exhibit pKa values that increase with chain length and branching due to electron-donating alkyl groups. For example:

Compound (pK₁ + pK₂)/2
Propyl phosphonic acid 5.1
Butyl phosphonic acid 5.5
Hexyl phosphonic acid 5.9

In contrast, (2,6-dipyridin-2-ylpyridin-4-yl)phosphonic acid’s electron-withdrawing pyridine substituents lower its pKa significantly, enhancing acidity. Experimental data for similar terpyridine-based phosphonic acids suggest pKa values <3.0, making them stronger acids than alkyl derivatives .

Aromatic Phosphonic Acids with Chelating Moieties

  • Glyphosate (N-(phosphonomethyl)glycine): A widely studied phosphonic acid with a glycine backbone. While glyphosate’s chelation properties are debated, its structure enables binding to divalent cations (e.g., Ca²⁺, Mg²⁺). The target compound’s pyridine-rich structure likely forms more stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺) due to synergistic coordination between phosphonate and pyridyl nitrogen atoms .
  • Diethyl (4-([2,2':6',2''-terpyridin]-4'-yl)phenyl)phosphonate : A phosphonate ester analog with a terpyridine core. The phosphonic acid derivative offers higher proton conductivity and reactivity in acidic environments, critical for fuel-cell membranes .

Chelation and Coordination Chemistry

The compound’s three pyridine rings create multiple coordination sites, enabling the formation of stable complexes with metals. For instance:

  • Fe³⁺ Chelation: The phosphonic acid group binds Fe³⁺ via oxygen, while pyridyl nitrogens provide additional coordination, creating a hexadentate complex. This contrasts with simpler phosphonic acids (e.g., methylphosphonic acid), which form weaker, monodentate interactions.
  • Comparison with Decamethylene Diphosphonic Acid : While diphosphonic acids (e.g., decamethylene diphosphonic acid) excel in sequestering alkaline-earth metals, the target compound’s aromaticity favors transition-metal binding, relevant for catalytic applications .

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